Diphenoxyphosphanolate
Overview
Description
Diphenoxyphosphanolate (DPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a phosphorus-containing compound that has been synthesized through various methods. DPO has been found to have potential applications in the field of medicine, agriculture, and material science.
Scientific Research Applications
Antinociceptive Efficacy
D-propoxyphene, which shares structural similarity with diphenoxyphosphanolate, has been studied for its antinociceptive efficacy. Research conducted by Silva-Moreno, López-Muñoz, and Cruz (2009) in the European Journal of Pharmacology demonstrated that D-propoxyphene, combined with dipyrone, produced significant antinociception in rats. This study provides insights into the potential applications of similar compounds in pain management (Silva-Moreno, López-Muñoz, & Cruz, 2009).
Honey Bee Caste Development
A study by Azevedo, Martinez Caranton, de Oliveira, and Hartfelder (2011) in the Journal of Insect Physiology explored the expression of hypoxia pathway genes in honey bee caste development. This research, although not directly related to diphenoxyphosphanolate, provides a framework for understanding how similar compounds might influence developmental processes in insects (Azevedo, Martinez Caranton, de Oliveira, & Hartfelder, 2011).
DNA Identification
The reaction of diphenylamine, a compound related to diphenoxyphosphanolate, with DNA has been a subject of study. Burton (1956) in The Biochemical Journal investigated the conditions and mechanism of the diphenylamine reaction for DNA estimation. This research could be pivotal in understanding how diphenoxyphosphanolate might interact with nucleic acids (Burton, 1956).
Organoselenium Compounds
In the Progress in Neuro-Psychopharmacology and Biological Psychiatry, Ghisleni et al. (2008) investigated the anxiolytic effects of Diphenyl diselenide, a compound structurally related to diphenoxyphosphanolate. This study adds to the understanding of the potential neurological applications of similar compounds (Ghisleni et al., 2008).
Functionalized Poly[aryloxyphosphazenes]
Allcock, Hofmann, Ambler, and Morford (2002) in Macromolecules described the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], using diphenyl chlorophosphate. Their research is significant for understanding the applications of diphenoxyphosphanolate in polymer science (Allcock, Hofmann, Ambler, & Morford, 2002).
Antioxidant Properties
Goupy, Dufour, Loonis, and Dangles (2003) in the Journal of Agricultural and Food Chemistry conducted a study on Diphenylpicrylhydrazyl (DPPH), closely related to diphenoxyphosphanolate, assessing its antioxidant properties. This study is relevant for understanding the antioxidative potential of similar compounds (Goupy, Dufour, Loonis, & Dangles, 2003).
properties
IUPAC Name |
diphenyl phosphite | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMNEOGIHFCNQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP([O-])OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3P- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633743 | |
Record name | Diphenoxyphosphanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenoxyphosphanolate | |
CAS RN |
102-10-3 | |
Record name | Diphenoxyphosphanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.